molecular formula C13H13F3N2O2S B2377628 N-(cyanomethyl)-2-({1-[4-(trifluoromethoxy)phenyl]ethyl}sulfanyl)acetamide CAS No. 1333779-81-9

N-(cyanomethyl)-2-({1-[4-(trifluoromethoxy)phenyl]ethyl}sulfanyl)acetamide

Cat. No.: B2377628
CAS No.: 1333779-81-9
M. Wt: 318.31
InChI Key: YUFYVBLQZQDQAQ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-({1-[4-(trifluoromethoxy)phenyl]ethyl}sulfanyl)acetamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of the trifluoromethoxy group and the cyanomethyl group in its structure makes it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-({1-[4-(trifluoromethoxy)phenyl]ethyl}sulfanyl)acetamide typically involves the reaction of 4-(trifluoromethoxy)benzyl chloride with sodium cyanide to form the corresponding cyanomethyl derivative. This intermediate is then reacted with 2-mercaptoacetamide under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-({1-[4-(trifluoromethoxy)phenyl]ethyl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(cyanomethyl)-2-({1-[4-(trifluoromethoxy)phenyl]ethyl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-({1-[4-(trifluoromethoxy)phenyl]ethyl}sulfanyl)acetamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The cyanomethyl group can also participate in covalent bonding with target proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-2-({1-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)acetamide
  • N-(cyanomethyl)-2-({1-[4-(methoxy)phenyl]ethyl}sulfanyl)acetamide
  • N-(cyanomethyl)-2-({1-[4-(fluoro)phenyl]ethyl}sulfanyl)acetamide

Uniqueness

N-(cyanomethyl)-2-({1-[4-(trifluoromethoxy)phenyl]ethyl}sulfanyl)acetamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive and potentially more effective in certain applications compared to its analogs.

Properties

IUPAC Name

N-(cyanomethyl)-2-[1-[4-(trifluoromethoxy)phenyl]ethylsulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2S/c1-9(21-8-12(19)18-7-6-17)10-2-4-11(5-3-10)20-13(14,15)16/h2-5,9H,7-8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFYVBLQZQDQAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)(F)F)SCC(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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